Product packaging for 2-Propyn-1-ol, 3-(2-furanyl)-(Cat. No.:CAS No. 1194-12-3)

2-Propyn-1-ol, 3-(2-furanyl)-

Cat. No.: B14746320
CAS No.: 1194-12-3
M. Wt: 122.12 g/mol
InChI Key: OTFWKDGMVFWJSU-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(2-furanyl)- is a chemical compound that belongs to the class of propargylic alcohols. These compounds are characterized by a hydroxyl group (-OH) attached to a carbon atom that is adjacent to an alkyne (carbon-carbon triple bond) functional group . Propargylic alcohols are highly versatile and valuable building blocks in organic synthesis . The presence of both the alkyne and alcohol functionalities on a furan ring system makes this compound a particularly useful scaffold for constructing more complex molecular architectures, especially in the synthesis of heterocyclic compounds . The high electron density of the alkyne moiety allows it to act as a nucleophile in various catalytic transformations . In research, propargylic alcohols like this are sought-after intermediates in catalytic propargylic substitution reactions . These reactions are powerful tools because they can proceed with high atom economy, often producing water as the only by-product . The compound can undergo diverse reactions, including transition-metal-catalyzed or Lewis acid-catalyzed rearrangements to form valuable synthons, and intramolecular cycloisomerizations to access N-containing heterocycles and other complex structures . Researchers utilize this compound and its derivatives in methodological studies for developing new catalytic systems and for the synthesis of potential pharmaceutical candidates and fine chemicals . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B14746320 2-Propyn-1-ol, 3-(2-furanyl)- CAS No. 1194-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1194-12-3

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3-(furan-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2

InChI Key

OTFWKDGMVFWJSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C#CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propyn 1 Ol, 3 2 Furanyl and Analogous Systems

Strategies for the Formation of Furan-Substituted Alkynyl Alcohols

The construction of furan-substituted alkynyl alcohols, key structural motifs in various functional molecules, is achieved through several strategic synthetic pathways. These methods range from classical alkynylation of aldehyde precursors to modern cross-coupling techniques, each offering distinct advantages in terms of substrate scope and reaction efficiency.

Alkynylation Reactions with Furan (B31954) Aldehyde Precursors

A primary and direct route to furan-propargylic alcohols involves the nucleophilic addition of an alkynyl group to a furan aldehyde, most commonly furan-2-carbaldehyde (furfural). This transformation is a cornerstone of C-C bond formation. scispace.com Traditional approaches employ stoichiometric amounts of organometallic reagents, such as organolithium or organomagnesium compounds (Grignard reagents), to generate a metal acetylide, which then attacks the carbonyl carbon of the furan aldehyde. scispace.com

More recent advancements have focused on improving the efficiency and practicality of this reaction. For instance, the use of zinc-based reagents, often in conjunction with chiral ligands like N-methylephedrine, allows for the catalytic and enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org A particularly efficient method involves the Barbier-type propargylation of carbonyl compounds. One study demonstrates that using magnesium powder as a mediator for the reaction between propargyl bromide and furan-2-carbaldehyde under solvent-free conditions can produce the corresponding homopropargyl alcohol in high yield. researchgate.net This highlights a regioselective 1,2-addition to the carbonyl group.

Reagent/Catalyst SystemAldehydeAlkyne SourceYield (%)Reference
Mg powderFuran-2-carbaldehydePropargyl bromide92 researchgate.net
ZnOVarious aldehydesTerminal alkynesGood to excellent scispace.com
Zn(OTf)₂ / N-MethylephedrineVarious aldehydesTerminal alkynesHigh organic-chemistry.org

This table summarizes various reagent systems used for the alkynylation of aldehydes to form propargylic and homopropargylic alcohols.

Cross-Coupling Approaches for Alkyne Introduction

Cross-coupling reactions provide a powerful and versatile alternative for introducing the alkyne moiety onto a furan ring. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a prominent example. organic-chemistry.org This methodology can be applied to synthesize furan-alkyne systems by coupling a halo-furan derivative with a suitable terminal alkyne. Further diversification can be achieved through subsequent palladium-catalyzed processes like Suzuki-Miyaura, Heck, and aminocarbonylation reactions on a 3-iodofuran intermediate. researchgate.net

In addition to palladium, other transition metals have been shown to effectively catalyze such transformations. A novel method utilizing a copper(I) catalyst has been developed for the synthesis of furan-substituted allenes via the coupling of conjugated ene-yne-ketones with terminal alkynes. acs.org Gold-catalyzed reactions have also emerged as a powerful tool in this domain, capable of facilitating C-C bond formation through Au(I)/Au(III) catalytic cycles. wikipedia.org

Coupling ReactionMetal CatalystSubstratesProduct TypeReference
SonogashiraPd/CuHalo-furans, Terminal alkynesFuran-alkynes organic-chemistry.org, researchgate.net
Ene-yne CouplingCu(I)Furan-ene-yne-ketones, Terminal alkynesFuran-allenes acs.org
HydroarylationAuCl₃Furans, AlkynesFuran-alkene systems wikipedia.org

This table outlines different cross-coupling strategies for the synthesis of furan-alkyne structures.

Chemo- and Regioselective Synthesis of Furan-Propargylic Alcohols

Achieving high chemo- and regioselectivity is critical when synthesizing complex molecules with multiple functional groups. For the synthesis of furan-propargylic alcohols, this translates to selectively targeting the carbonyl group for 1,2-addition without affecting other reactive sites. Barbier-type propargylation reactions mediated by metals like magnesium or zinc have demonstrated excellent regioselectivity, yielding solely the 1,2-addition products (homopropargyl alcohols) even when reacting with α,β-unsaturated aldehydes. researchgate.net, organic-chemistry.org

Catalytic systems have been developed to exercise precise control over reaction outcomes. A silver(I)/base-promoted reaction of propargyl alcohol with 3-oxo amides leads to the regioselective formation of furan-3-carboxamides through a cascade of reactions including nucleophilic addition and cyclization. rsc.org Similarly, rhodium complexes, when used with specific bidentate ligands, can catalyze the hydrocarbonylation of alkenes to produce alcohols with high chemo- and regioselectivity. nih.gov These examples underscore the power of catalyst design in directing the formation of specific isomers and products in the synthesis of complex furan-containing molecules.

Catalyst/MediatorReaction TypeSubstratesSelectivityReference
Mg powderBarbier-type propargylationFuran-2-carbaldehyde, Propargyl bromideHigh regioselectivity (1,2-addition) researchgate.net
Ag(I)/baseCascade cyclizationPropargyl alcohol, 3-Oxo amidesRegioselective furan-3-carboxamide (B1318973) formation rsc.org
Rhodium complexesHydrocarbonylationAlkenes (e.g., allyl alcohol)High chemo- and regioselectivity for alcohols nih.gov

This table highlights methods that achieve high selectivity in the synthesis of furan derivatives and related alcohol systems.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. The synthesis of 2-Propyn-1-ol, 3-(2-furanyl)- and its analogs has benefited significantly from these sustainable approaches.

Solvent-Free and Catalyst-Free Methodologies

A major goal in green chemistry is the elimination of volatile organic solvents, which are often toxic and difficult to recycle. researchgate.net Significant progress has been made in developing solvent-free syntheses of propargylic alcohols. A simple and rapid procedure involves the zinc-mediated Barbier-type reaction of carbonyl compounds with organic halides at room temperature without any solvent, yielding products in high yields within minutes. organic-chemistry.org Similarly, a magnesium-mediated, one-pot, solvent-free reaction of propargyl bromide with aldehydes like furan-2-carbaldehyde provides the desired homopropargyl alcohols with excellent yields and high regioselectivity. researchgate.net

In addition to avoiding solvents, some methods utilize reusable catalysts to enhance sustainability. Zinc oxide (ZnO) has been identified as a novel, inexpensive, and reusable catalyst for the direct addition of terminal alkynes to aldehydes under solvent-free conditions. scispace.com The catalyst can be recovered and reused multiple times without a significant drop in activity. scispace.com Another green approach employs acid-treated K10 montmorillonite, a type of clay, as a solid acid catalyst for the nucleophilic substitution of propargylic alcohols, again under solvent-free conditions. rsc.org

MethodCatalyst/MediatorConditionsKey AdvantagesReference
Barbier-type reactionMg powderSolvent-free, Room temp.Simple, rapid, high yield, regioselective researchgate.net
Barbier-type reactionZn powderSolvent-free, Room temp.Rapid, high yield, environmentally friendly organic-chemistry.org
Alkyne additionZnOSolvent-free, 80 °CReusable catalyst, good yields scispace.com
Nucleophilic substitutionH-K10 montmorilloniteSolvent-free, 40 °CReusable solid acid catalyst, green route rsc.org

This table presents various solvent-free methodologies for the synthesis of propargylic and homopropargylic alcohols.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. youtube.com The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating that is significantly more energy-efficient than conventional methods which heat the reaction vessel first. youtube.com

This technique has been successfully applied to the synthesis of propargylic compounds. For example, the preparation of a variety of propargylic esters from their corresponding alcohols can be achieved rapidly through microwave heating. tandfonline.com, tandfonline.com The use of microwaves in a sealed vial allows reactions to be conducted at temperatures above the solvent's boiling point, dramatically reducing reaction times from hours to minutes. tandfonline.com These advantages make MAOS an attractive green alternative for the synthesis of 2-Propyn-1-ol, 3-(2-furanyl)- and related systems, aligning with the goals of reducing energy consumption and improving process efficiency. youtube.com

ReactionHeating MethodReaction TimeOutcomeReference
EsterificationConventionalHoursModerate yield tandfonline.com
EsterificationMicrowaveMinutes (e.g., 90 min)High yield, rapid tandfonline.com
General Organic SynthesisConventionalVaries (often long)Standard yields youtube.com
General Organic SynthesisMicrowaveVaries (often short)Improved yields, high purity youtube.com

This table compares conventional heating with microwave-assisted synthesis for relevant organic reactions.

Atom Economy and Waste Minimization in Synthesis

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. These principles guide the development of synthetic routes that maximize the incorporation of reactant atoms into the final product and reduce or eliminate the generation of byproducts and waste streams. For the synthesis of 2-Propyn-1-ol, 3-(2-furanyl)- and related propargylic alcohols, modern methodologies focus on catalytic and atom-economical reactions that move away from classical stoichiometric processes.

An ideal synthesis is characterized by high selectivity and the minimal use of auxiliary substances like solvents and separating agents. nih.gov Atom-economical reactions, such as isomerizations and addition reactions, are particularly valuable. pnas.org For instance, the isomerization of propargyl alcohols can provide an atom-economic route to conjugated carbonyl compounds. pnas.org In the context of building blocks for compounds like 2-Propyn-1-ol, 3-(2-furanyl)-, reactions that form carbon-carbon bonds with water as the only theoretical byproduct represent a significant advancement in green chemistry. organic-chemistry.org

One strategy involves the Lewis or Brønsted acid-catalyzed reaction of propargyl alcohols with terminal alkynes. organic-chemistry.org This method can selectively produce 1,4-diynes, which are structurally analogous to the target molecule's core, with high atom economy. organic-chemistry.org The synthesis of furans through this pathway can be rendered fully atom-economic. organic-chemistry.org The key to minimizing waste in these transformations is the use of efficient and recyclable catalysts. Acid-treated K10 montmorillonite, a solid clay catalyst, has demonstrated outstanding activity in the nucleophilic substitution of propargylic alcohols. rsc.org This heterogeneous catalyst facilitates reactions under solvent-free conditions and can be easily recovered and reused multiple times without a significant loss of activity, drastically reducing waste compared to homogeneous catalysts that require complex separation processes. rsc.org

The table below outlines research findings on atom-economical approaches relevant to the synthesis of furan-containing propargylic systems.

Synthetic StrategyReactantsCatalystConditionsKey FindingAtom Economy/Waste Minimization FeatureReference
Nucleophilic Substitution Propargylic Alcohols, AlkynylsilanesH-K10 montmorilloniteSolvent-free, 40 °CProvides a green and rapid route to 1,4-diynes.Reusable solid catalyst; solvent-free conditions. rsc.org
Chemoselective Synthesis Propargyl Alcohols, Terminal AlkynesCu(OTf)₂1,2-dichloroethane (DCE)Selective formation of 1,4-diynes with up to 81% yield.Water is the only byproduct. organic-chemistry.org
Isomerization Propargyl AlcoholsRuthenium catalystNot specifiedRedox isomerization provides an atom-economic route to enones.Catalytic process replaces stoichiometric reagents. pnas.org

This table is generated based on data from cited research articles.

By focusing on catalytic, solvent-free, and high-selectivity reactions, the synthesis of complex molecules like 2-Propyn-1-ol, 3-(2-furanyl)- can align with the core principles of green chemistry, significantly reducing the environmental impact of their production.

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The integration of renewable feedstocks and environmentally benign reagents is a cornerstone of modern green chemistry, aiming to reduce reliance on finite petrochemical resources and minimize ecological harm. The structure of 2-Propyn-1-ol, 3-(2-furanyl)- is particularly amenable to this approach, as its furan component can be directly derived from biomass.

The furan ring is a signature of bio-based chemistry, with furfural (B47365) being a key platform molecule produced from the acid-catalyzed hydrolysis of hemicellulose found in agricultural residues. mdpi.com Furfural is considered one of the most promising renewable starting materials for a vast number of chemicals. mdpi.comresearchgate.netcsic.es The most significant derivative of furfural is furfuryl alcohol (FOL), which is produced via catalytic hydrogenation and serves as a direct precursor for the 3-(2-furanyl) portion of the target molecule. researchgate.netcsic.es Industrial production has historically relied on copper-chromium (CuCr) catalysts, which, despite high yields, pose significant environmental and health risks due to the toxicity of chromium. mdpi.commdpi.com

Modern research has focused on developing safer and more sustainable catalytic systems. For example, a non-noble metal catalyst, cobalt supported on silica (B1680970) (Co/SiO₂), has been shown to be highly active and selective (100% conversion and 100% selectivity) for the hydrogenation of furfural to furfuryl alcohol under specific conditions, offering a viable, environmentally benign alternative to chromite catalysts. mdpi.com Biocatalytic methods using immobilized yeast cells also present an efficient pathway for synthesizing furfuryl alcohol from furfural with high selectivity. mdpi.com

For the propargyl component and its attachment, green methodologies advocate for the use of less hazardous reagents and reaction conditions. Organosilicon reagents, such as propargylsilanes, are considered environmentally benign surrogates for traditional organometallic reagents in carbonyl addition reactions. nih.gov Furthermore, conducting reactions in greener solvents like water or under solvent-free conditions significantly enhances the environmental profile of the synthesis. rsc.orgresearchgate.net Multi-component reactions, which combine several steps into a single operation, also contribute to a greener process by reducing energy consumption, solvent use, and waste generation. researchgate.net

The table below summarizes research on the use of renewable feedstocks and benign reagents for the synthesis of the structural components of 2-Propyn-1-ol, 3-(2-furanyl)-.

Feedstock/Reagent TypeSpecific ExampleTransformationCatalyst/ConditionsEnvironmental BenefitReference
Renewable Feedstock Furfural (from Hemicellulose)Hydrogenation to Furfuryl AlcoholCo/SiO₂ catalyst, 20 bar H₂, 150 °CReplaces toxic chromium catalysts with a benign alternative. mdpi.com
Renewable Feedstock FurfuralBiocatalytic reduction to Furfuryl AlcoholImmobilized Meyerozyma guilliermondii cellsUtilizes a biological catalyst under mild conditions. mdpi.com
Benign Reagent PropargylsilanesCarbonyl AdditionNot specifiedServes as a less toxic alternative to other organometallic reagents. nih.gov
Benign Conditions Propargylic AlcoholsNucleophilic SubstitutionH-K10 montmorilloniteSolvent-free reaction reduces waste and energy use. rsc.org

This table is generated based on data from cited research articles.

By strategically combining bio-derived starting materials like furfural with cleaner catalytic processes and safer reagents, the synthesis of 2-Propyn-1-ol, 3-(2-furanyl)- and its analogs can be achieved in a sustainable and environmentally responsible manner.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Propargylic Alcohol Functionality

The propargylic alcohol group, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a versatile functional group in organic synthesis. rsc.orgorganic-chemistry.orgwikipedia.org Its reactivity encompasses electrophilic activation, nucleophilic behavior, rearrangements, and oxidation.

The hydroxyl group of an alcohol is inherently a poor leaving group. However, under strongly acidic conditions (e.g., HBr, HI, HCl), it can be protonated to form an oxonium ion. youtube.com This protonation converts the hydroxyl into a good leaving group (water), facilitating its departure and the formation of a carbocation. youtube.com In the case of propargylic alcohols, this process leads to a resonance-stabilized carbocation, which exists as a hybrid of propargyl and allenyl resonance structures. This activation is the first step in many substitution and rearrangement reactions. rsc.orgnih.gov The electrophilicity of the system can be influenced by substituents; for instance, DFT studies on related systems have shown that electron-withdrawing groups (like trifluoromethyl) at the propargylic position can affect the electrophilicity of the γ-carbon in derived ruthenium-allenylidene complexes. acs.org

The oxygen atom of the hydroxyl group in 2-Propyn-1-ol, 3-(2-furanyl)- possesses lone pairs of electrons, allowing it to function as a nucleophile. This is most commonly observed in O-alkylation and O-acylation reactions to form ethers and esters, respectively. For example, copper-catalyzed asymmetric propargylic etherification has been developed using propargylic acetates and oximes as O-nucleophiles. researchgate.net While the hydroxyl group's nucleophilicity is generally lower than that of other nucleophiles, these reactions are synthetically valuable. It is noteworthy that under certain conditions, such as rhodium-catalyzed transfer hydrogenation, C-alkylation can supersede the canonical O-alkylation pathway when primary alcohols react with propargyl halides. nih.govresearchgate.net

Propargylic alcohols are well-known to undergo rearrangement reactions, the most prominent being the Meyer-Schuster rearrangement. This reaction, typically catalyzed by an acid or a transition metal (notably gold or silver), converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes (enones). rsc.orgnih.govresearchgate.net The reaction proceeds through the formation of an allene (B1206475) intermediate, followed by tautomerization. Gold catalysts, such as PPh₃AuNTf₂, have been shown to be particularly effective, allowing the reaction to proceed at room temperature with high selectivity for the E-alkene product. nih.gov

Catalyst SystemCo-catalyst/AdditiveSolventTemperatureOutcomeReference
PPh₃AuNTf₂ (1-2 mol%)4-Methoxyphenylboronic acid (0.2 equiv)TolueneRoom Temp.High yield of E-enone nih.gov
PPh₃AuNTf₂ (1-2 mol%)Methanol (1 equiv)TolueneRoom Temp.High yield of E-enone nih.gov
AgSbF₆NoneDioxane70 °CFormation of enone researchgate.net
AgSbF₆N-Iodosuccinimide (NIS)Dioxane70 °CFormation of α-iodoenone researchgate.net

This table summarizes catalyst systems and conditions for the Meyer-Schuster rearrangement of various propargylic alcohols, which are applicable to 3-(2-furanyl)prop-2-yn-1-ol.

The primary alcohol in 2-Propyn-1-ol, 3-(2-furanyl)- can be oxidized to form the corresponding α,β-unsaturated alkynal (an aldehyde) or, with further oxidation, the alkynoic acid. The synthesis of these ynones and ynals is a crucial transformation in organic chemistry. acs.orgacs.org A variety of oxidizing agents can accomplish this, ranging from classic stoichiometric reagents like manganese dioxide (MnO₂) and chromium trioxide (CrO₃) to modern catalytic systems that are often milder and more environmentally friendly. thieme-connect.com For instance, aerobic oxidation using a Fe(NO₃)₃·9H₂O/TEMPO/NaCl system provides an efficient and practical method for converting propargylic alcohols to the corresponding alkynals or alkynones in high yields. thieme-connect.comorganic-chemistry.org Electrochemical methods have also been developed for sensitive propargylic alcohols. nih.gov

Oxidant/Catalytic SystemSolventTemperatureProduct TypeReference
Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂TolueneRoom Temp.Alkynal/Alkynone organic-chemistry.org
Laccase, TEMPO, O₂--Alkynone researchgate.net
N-Iodosuccinimide (NIS)AcetonitrileRoom Temp.Ynone acs.orgacs.org
Electrochemical (TFNHPI mediator)Acetonitrile/Water-Alkynone nih.gov
CrO₃--Propiolaldehyde thieme-connect.com

This table presents various methods for the oxidation of propargylic alcohols, highlighting the conditions and the resulting carbonyl compounds.

Furan (B31954) Ring Reactivity and Transformations

The furan ring is an electron-rich five-membered aromatic heterocycle. Its aromaticity is lower than that of benzene, making it highly susceptible to electrophilic attack and, in some cases, addition reactions. chemicalbook.commatanginicollege.ac.in

Due to the electron-donating nature of the oxygen heteroatom, furan undergoes electrophilic aromatic substitution much more rapidly than benzene. chemicalbook.com The substitution occurs preferentially at the C2 and C5 positions, which are electronically equivalent in an unsubstituted furan and more activated than the C3 and C4 positions. In 3-(2-furanyl)prop-2-yn-1-ol, the C5 position is the most likely site for electrophilic attack. The propargyl alcohol substituent at the C2 position directs incoming electrophiles primarily to the C5 position.

Reactions must often be conducted under very mild, non-acidic conditions to prevent acid-catalyzed polymerization or ring-opening of the sensitive furan ring. matanginicollege.ac.inrsc.org Studies on related molecules, such as 3-(furan-2-yl)propenoic acid, have shown that hydroarylation can occur under superelectrophilic activation in neat triflic acid, demonstrating the furan ring's ability to react with electrophiles. mdpi.com Ruthenium catalysts have also been used to promote the direct propargylation of furan derivatives with propargylic alcohols, indicating the nucleophilic character of the furan ring. rsc.org

Reaction TypeReagentTypical Product (for 2-substituted furan)Reference
NitrationNitric acid / Acetic anhydride (B1165640)2-Substituted-5-nitrofuran numberanalytics.com
BrominationBr₂ / Catalyst (e.g., FeBr₃)2-Substituted-5-bromofuran numberanalytics.com
Friedel-Crafts AcylationAcyl chloride / Lewis acid (mild)2-Substituted-5-acylfuran pearson.com
DiazocouplingDiazonium saltsGenerally unreactive matanginicollege.ac.in

This table outlines common electrophilic substitution reactions on the furan ring and the expected regioselectivity for a 2-substituted furan like 2-Propyn-1-ol, 3-(2-furanyl)-.

Cycloaddition Reactions Involving the Furan Diene System

The furan ring in 2-Propyn-1-ol, 3-(2-furanyl)- can act as a diene in [4+2] cycloaddition reactions, a classic example being the Diels-Alder reaction. The reactivity and selectivity of such reactions are influenced by the electronic properties of both the furan diene and the dienophile. rsc.org

In reactions with electron-deficient dienophiles, such as maleimides or maleic anhydride, the furan acts as the electron-rich component. Computational studies on similar furan systems have shown that the presence of substituents on the furan ring significantly modulates reactivity. rsc.org Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups have the opposite effect. rsc.org For 2-Propyn-1-ol, 3-(2-furanyl)-, the propargyl alcohol substituent at the 2-position of the furan ring is expected to influence the electronic nature of the diene system.

The stereoselectivity of the Diels-Alder reaction involving furan derivatives is also a key aspect. Typically, the formation of both endo and exo isomers is possible. The endo product is often favored under kinetic control due to secondary orbital interactions, while the exo product is thermodynamically more stable. rsc.org Studies on related furfuryl alcohol derivatives have explored these selectivities, providing a basis for predicting the behavior of 2-Propyn-1-ol, 3-(2-furanyl)- in such cycloadditions. researchgate.net

A notable variation is the hexadehydro-Diels-Alder (HDDA) reaction, where a triyne cycloisomerizes to a benzyne (B1209423) intermediate, which can then be trapped by a furan. nih.gov While not a direct reaction of 2-Propyn-1-ol, 3-(2-furanyl)-, this highlights the versatility of the furan diene in cycloadditions.

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

FactorInfluence on Reactivity and Selectivity
Furan Substituents Electron-donating groups increase reactivity; electron-withdrawing groups decrease reactivity. rsc.org
Dienophile Electronics Electron-deficient dienophiles are more reactive towards the electron-rich furan ring.
Reaction Conditions Temperature and solvent can affect the kinetic vs. thermodynamic product distribution (endo vs. exo). rsc.org
Catalysis Lewis acids can be used to activate the dienophile and enhance the reaction rate.

Interplay between Alkyne and Furan Moieties in Reaction Mechanisms

The coexistence of the alkyne and furan functionalities within the same molecule gives rise to a rich and complex reactive landscape, enabling intramolecular cyclizations and tandem reaction sequences.

The propargyl alcohol and furan moieties in 2-Propyn-1-ol, 3-(2-furanyl)- can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. In the presence of a catalyst, such as indium, aryl propargyl ethers, which are structurally analogous to the title compound, undergo intramolecular hydroarylation. rsc.org Density functional theory (DFT) calculations on these systems suggest that the reaction proceeds via a Friedel-Crafts-type mechanism, where the catalyst activates the alkyne for nucleophilic attack by the aromatic ring. rsc.org

For 2-Propyn-1-ol, 3-(2-furanyl)-, a similar intramolecular reaction could be envisioned where the furan ring acts as the nucleophile, attacking the activated alkyne. This could potentially lead to the formation of fused or bridged ring systems, depending on the mode of cyclization (exo vs. endo). The regioselectivity of such a cyclization would be a critical aspect to consider.

Gold catalysts are also known to efficiently catalyze the dehydrative cyclization of heteroatom-substituted propargylic alcohols to form furans, pyrroles, and thiophenes. researchgate.net While in this case the furan is already present, gold catalysis could facilitate other intramolecular transformations.

The dual functionality of 2-Propyn-1-ol, 3-(2-furanyl)- makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a tandem Ugi/intramolecular Diels-Alder reaction has been developed using vinylfuran and 1,3-butadienylfuran derivatives. nih.gov In a similar vein, 2-Propyn-1-ol, 3-(2-furanyl)- could potentially undergo a multicomponent reaction followed by an intramolecular cycloaddition.

Palladium-catalyzed tandem reactions are also prevalent. For example, a tandem propargyl substitution and cycloisomerization has been used to synthesize multisubstituted furans and pyrroles. researchgate.net Another possibility is a cascade reaction initiated by the Meyer-Schuster rearrangement of the propargyl alcohol, which would generate an allene intermediate that could then undergo further reaction with the furan moiety.

Table 2: Examples of Tandem Reactions with Related Systems

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Ugi/Intramolecular Diels-Alder nih.gov(E)-3-(furan-2-yl)acrylaldehyde, amine, isonitrile, maleic acid monoanilideOne-potFuroisoindoles
Propargyl Substitution/Cycloisomerization researchgate.netPropargyl acetates, indium organothiolatesPalladiumMultisubstituted furans/pyrroles
Intramolecular Hydroarylation rsc.orgPhenyl propargyl etherIndium2H-chromene

Transition State Analysis and Reaction Selectivity

Understanding the transition states of the reactions involving 2-Propyn-1-ol, 3-(2-furanyl)- is crucial for predicting and controlling reaction outcomes. Computational chemistry, particularly DFT, is a powerful tool for this purpose.

For the Diels-Alder reaction, transition state analysis helps to elucidate the origins of endo/exo selectivity. The activation strain model, combined with energy decomposition analysis, has been used to understand the reactivity and selectivity of Diels-Alder reactions involving furans. rsc.org These studies reveal that the selectivity is a result of a delicate balance between steric repulsion and stabilizing orbital interactions in the transition state.

In the case of metal-catalyzed cyclizations, computational studies can identify the active catalytic species and the rate-determining step of the reaction. For the indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers, calculations have shown that a neutral InI₃ catalyst is likely the active species and that the reaction proceeds with a preference for 6-endo-dig cyclization. rsc.org The rate-determining step was identified as a deprotonation step with a calculated energy barrier of 18.9 kcal/mol in toluene. rsc.org

A computational study on the gold-catalyzed isomerization of alkynyl epoxides to furans provides further insight into the types of transition states that might be involved in reactions of 2-Propyn-1-ol, 3-(2-furanyl)-. maxapress.com This study detailed the energetics of epoxide ring-opening, ring-closure to form the furan, and subsequent proton transfer steps, all involving coordination to the gold catalyst. maxapress.com Similar detailed computational analysis would be invaluable for understanding the specific reactivity of 2-Propyn-1-ol, 3-(2-furanyl)-.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectra provide foundational information for structural determination. The chemical shifts (δ) in these spectra are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR reveal the number and proximity of neighboring protons.

For the representative compound, 3-Phenyl-2-propyn-1-ol , the following NMR data has been reported:

¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.46 - 7.42m2HAromatic (ortho-H)
7.34 - 7.29m3HAromatic (meta-, para-H)
4.49d2H-CH₂-
1.84t1H-OH

Interactive Data Table: ¹H NMR data for 3-Phenyl-2-propyn-1-ol.

¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
131.8Aromatic (ortho-C)
128.8Aromatic (para-C)
128.3Aromatic (meta-C)
122.3Aromatic (ipso-C)
87.1Alkyne (C≡C-Ph)
85.9Alkyne (C≡C-CH₂OH)
51.7-CH₂-

Interactive Data Table: ¹³C NMR data for 3-Phenyl-2-propyn-1-ol.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the carbon skeleton.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For a molecule like 3-Phenyl-2-propyn-1-ol, a COSY spectrum would show a correlation between the hydroxyl proton and the methylene (B1212753) protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signal at 51.7 ppm to the methylene group by its correlation with the ¹H signal at 4.49 ppm.

For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. While 3-Phenyl-2-propyn-1-ol is achiral, for chiral derivatives, NOE experiments can provide through-space correlations between protons, which helps in determining their relative stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.

For 3-Phenyl-2-propyn-1-ol , the molecular formula is C₉H₈O, with a molecular weight of approximately 132.16 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of key functional groups, such as the hydroxyl group or cleavage of the propargylic bond, providing further confirmation of the structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 3-Phenyl-2-propyn-1-ol , the key vibrational modes would be:

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~2230C≡C stretch (alkyne)
~1600, 1490C=C stretch (aromatic)
~1050C-O stretch (alcohol)

Interactive Data Table: Characteristic IR absorption bands for 3-Phenyl-2-propyn-1-ol.

The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the internal alkyne, while the broad absorption around 3300 cm⁻¹ confirms the presence of the hydroxyl group. Raman spectroscopy can provide complementary information, particularly for the symmetric alkyne stretch. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for probing the electronic structure of molecules containing chromophores. In the case of 2-Propyn-1-ol, 3-(2-furanyl)-, the conjugated system arising from the interaction between the furan (B31954) ring and the carbon-carbon triple bond gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

The electronic spectrum of a molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of electromagnetic radiation. For organic molecules like 2-Propyn-1-ol, 3-(2-furanyl)-, the most significant transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals determines the wavelength of light absorbed.

The key structural features influencing the UV-Vis spectrum of 2-Propyn-1-ol, 3-(2-furanyl)- are the furan ring, which contains π electrons and non-bonding (n) electrons on the oxygen atom, and the alkyne (C≡C) group, which contains π electrons. The conjugation of the furan ring with the alkyne moiety leads to a delocalized π-electron system. This extended conjugation is expected to lower the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores.

The anticipated electronic transitions for this molecule are:

π → π* Transitions: These are typically high-intensity absorptions and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In 2-Propyn-1-ol, 3-(2-furanyl)-, the conjugated system of the furan ring and the alkyne will give rise to these transitions. The extent of conjugation directly influences the energy of these transitions; greater conjugation leads to lower energy (longer wavelength) absorptions.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron, in this case from the oxygen atom of the furan ring, to an antibonding π* orbital of the conjugated system. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Detailed research on similar conjugated systems, such as chalcones, provides further insight. For example, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, which features a furan ring conjugated with a double bond and a carbonyl group, has been studied, and its electronic properties have been calculated using density functional theory (DFT). researchgate.net Such computational studies, alongside experimental data from analogous molecules, are invaluable for predicting and understanding the electronic spectroscopic behavior of novel compounds like 2-Propyn-1-ol, 3-(2-furanyl)-.

A comprehensive analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, hexane, or acetonitrile) and recording its absorption spectrum over the UV-Vis range (typically 200-800 nm). The resulting spectrum would reveal the wavelengths of maximum absorbance (λmax), and by using the Beer-Lambert law, the molar absorptivity (ε) for each transition could be determined, providing quantitative information about the probability of each electronic transition.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 2-Propyn-1-ol, 3-(2-furanyl)-.

Geometry optimization using DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G(d), is the first step in theoretically characterizing 2-Propyn-1-ol, 3-(2-furanyl)-. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation of the molecule. For a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a near-planar geometry, stabilized by intramolecular interactions and conjugated π-systems. nih.gov A similar planarity would be expected for the furan (B31954) ring in 2-Propyn-1-ol, 3-(2-furanyl)-, while the propargyl alcohol substituent would have its own conformational preferences.

The optimized geometry provides the foundation for analyzing the electronic structure. Key electronic properties that can be calculated include the distribution of electron density, dipole moment, and electrostatic potential. For instance, in studies of metallofullerenes, the dipole moment direction is determined by the geometry and charge distribution. nih.gov The analysis of the molecular electrostatic potential (MEP) map is particularly useful for understanding reactive sites. nih.gov The MEP map visualizes the electrostatic environment on the molecule's surface, with different colors indicating regions of positive or negative potential, thus identifying likely sites for electrophilic or nucleophilic attack. nih.gov

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. nih.gov While direct experimental data for 2-Propyn-1-ol, 3-(2-furanyl)- is scarce, the accuracy of predictive models has been demonstrated for a wide range of organic molecules. arxiv.org

Modern approaches combine DFT with machine learning, using Graph Neural Networks (GNNs), to achieve high accuracy. mdpi.com For general small molecules, these methods can predict ¹H chemical shifts with a mean absolute error (MAE) as low as 0.10-0.28 ppm and ¹³C shifts with an MAE around 1.4-2.0 ppm. arxiv.orgmdpi.com The prediction process involves calculating the electronic environment of each nucleus in the optimized molecular structure. arxiv.org The theoretical spectrum generated can then be compared with experimental data to validate the molecular structure. nih.gov

Below is a hypothetical data table of predicted NMR chemical shifts for 2-Propyn-1-ol, 3-(2-furanyl)-, based on typical values for furan and propargyl alcohol moieties.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan H-3~6.4-
Furan H-4~6.3-
Furan H-5~7.4-
Furan C-2-~150
Furan C-3-~110
Furan C-4-~108
Furan C-5-~143
Propargyl CH₂~4.3~51
Propargyl C≡C-~85 (C-2'), ~80 (C-3')
Hydroxyl OHVariable-

Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

DFT calculations are instrumental in exploring the reaction pathways and energetics of chemical transformations involving 2-Propyn-1-ol, 3-(2-furanyl)-. By mapping the potential energy surface, researchers can identify stable intermediates, products, and the high-energy transition states that connect them. chemrxiv.org This allows for the determination of activation energies (reaction barriers) and reaction energies. osti.gov

For example, in the hydrogenation of furfural (B47365) (a related furan-containing aldehyde) to furfuryl alcohol, DFT studies on various transition metal surfaces have identified the rate-determining steps. chemrxiv.org The mechanism can proceed through different intermediates, and the transition states are characterized by having a single imaginary frequency in their vibrational analysis. chemrxiv.org Similarly, DFT can be used to study the conversion of furfuryl alcohol to other valuable chemicals, elucidating the role of catalysts and reaction conditions. osti.gov For 2-Propyn-1-ol, 3-(2-furanyl)-, DFT could be used to investigate reactions such as hydrogenation of the alkyne, etherification of the alcohol, or reactions involving the furan ring.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For a related furan-pyrazole compound, Time-Dependent DFT (TD-DFT) calculations showed a significant absorption peak assigned to a π → π* transition, primarily involving the HOMO→LUMO+1 excitation. nih.gov Similar analyses for 2-Propyn-1-ol, 3-(2-furanyl)- would reveal its electronic transition properties.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

ParameterDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
HOMO-LUMO Gap ELUMO - EHOMOIndicates chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. nih.govnih.gov

For 2-Propyn-1-ol, 3-(2-furanyl)-, MD simulations could be used to study the rotational freedom around the single bonds, particularly the bond connecting the furan ring to the propargyl group and the C-C bond of the alcohol. This would reveal the most populated conformations in a given environment (e.g., in a solvent or at a certain temperature) and the energy barriers between them. researchgate.net Studies on similar flexible molecules like n-heptadecane have used MD to investigate conformational transitions between different rotational isomeric states. researchgate.net

Quantum Chemical Methods for Intermolecular Interactions

Quantum chemical methods are crucial for understanding the non-covalent interactions between molecules of 2-Propyn-1-ol, 3-(2-furanyl)- itself, or with other molecules like solvents or reactants. nih.gov The hydroxyl group of the alcohol is a strong hydrogen bond donor, and the oxygen atoms in the hydroxyl group and the furan ring can act as hydrogen bond acceptors. The π-systems of the furan ring and the alkyne group can also participate in π-π stacking or C-H···π interactions. researchgate.net

Studies on binary mixtures of furfuryl alcohol with other solvents have used experimental and theoretical methods to investigate molecular associations. bohrium.com For 2-Propyn-1-ol, 3-(2-furanyl)-, quantum chemical calculations could quantify the strength of these different intermolecular interactions. This is essential for understanding its physical properties like boiling point, solubility, and its behavior in the condensed phase. nih.gov For instance, investigations into isopropanol-water mixtures have shown that hydrogen bond lifetimes are significantly longer in the mixture than in the pure liquids, highlighting the importance of these specific interactions. nih.gov

Derivatization and Further Synthetic Transformations

Synthesis of Functionalized Derivatives via the Hydroxyl Group

The primary alcohol functionality of 2-Propyn-1-ol, 3-(2-furanyl)- is a prime site for introducing a wide array of other functional groups through standard alcohol derivatization reactions.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine. For instance, reacting the alcohol with an acid chloride (R-COCl) would yield the corresponding ester, a transformation that has been applied to similar propargylic alcohols to create substrates for further reactions like alkyne metathesis. libretexts.orgnih.gov Similarly, etherification, such as the Williamson ether synthesis using an alkyl halide (R-X) under basic conditions, would produce the corresponding ether derivatives. nih.gov A series of 3-O-alkyl quercetin (B1663063) derivatives have been synthesized through such alkylation reactions. nih.gov

Conversion to Halides: The hydroxyl group can be substituted by a halogen to create versatile intermediates. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding propargyl chloride or bromide, respectively. These halides are excellent electrophiles for various nucleophilic substitution reactions.

Modifications of the Furan (B31954) Ring

The furan ring in 2-Propyn-1-ol, 3-(2-furanyl)- behaves as an electron-rich aromatic system, making it susceptible to various transformations.

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation or alkylation. These reactions typically occur preferentially at the C5 position, which is adjacent to the oxygen atom and furthest from the deactivating propynol (B8291554) substituent.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with strong dienophiles. organic-chemistry.orgmasterorganicchemistry.com Reacting 2-Propyn-1-ol, 3-(2-furanyl)- with a dienophile like maleic anhydride (B1165640) would yield a bicyclic adduct, effectively transforming the furan ring into a more complex, three-dimensional structure. Theoretical studies on the Diels-Alder reaction of furan with activated alkynes show the reaction is feasible and follows a one-step asynchronous mechanism. researchgate.netresearchgate.net

Ring-Opening and Rearrangement: Under certain conditions, such as treatment with acid, the furan ring can be opened. For example, some furan derivatives can be converted to enynones through ring-opening of a 2-furyl carbene intermediate. In other cases, furan derivatives can be synthesized from propargyl alcohols through gold-catalyzed cascade reactions. nih.govorganic-chemistry.orgacs.orgmdpi.com

Polymerization Studies of 2-Propyn-1-ol, 3-(2-furanyl)-

Specific research on the polymerization of 2-Propyn-1-ol, 3-(2-furanyl)- is not widely reported in the scientific literature. However, based on its functional groups, several polymerization pathways are theoretically possible.

Alkyne Polymerization: The alkyne moiety could potentially undergo polymerization through mechanisms similar to those for acetylene (B1199291) and its derivatives, potentially catalyzed by transition metal complexes. This could lead to the formation of conjugated polymers with a polyacetylene-like backbone decorated with furan and hydroxymethyl side groups. Ring-opening alkyne metathesis polymerization (ROAMP) and acyclic diyne metathesis (ADMET) are established methods for polymer synthesis from alkynes. nih.govd-nb.info

Furan-Based Polymerization: The furan ring itself can be involved in polymerization, for instance, through acid-catalyzed ring-opening polymerization or by participating in polycondensation reactions if appropriately functionalized.

The lack of dedicated polymerization studies for this specific monomer highlights an area ripe for future investigation, given the potential for creating novel functional polymers.

Exploration of Polymerization Mechanisms and Kinetics

The polymerization of 2-Propyn-1-ol, 3-(2-furanyl)- can proceed through several distinct or concurrent pathways, primarily involving the propargyl group and the furan ring. The kinetics of these reactions are influenced by factors such as the choice of catalyst, temperature, and monomer concentration.

Polymerization via the Propargyl Group:

The terminal alkyne and the adjacent hydroxyl group of the propargyl moiety are the primary sites for polymerization. Propargyl alcohol itself is known to polymerize upon heating or in the presence of a base. This reactivity is retained in its furan-substituted derivative.

Radical Polymerization: The triple bond in the propargyl group can undergo radical polymerization, typically initiated by thermal or photochemical means, or by using radical initiators. This process would lead to a polymer with a polyene-like backbone.

Cationic Polymerization: In an acidic medium, the furan ring can be protonated, which may initiate the cationic polymerization of the propargyl group. However, acid catalysis can also lead to complex side reactions involving the furan ring, such as ring-opening. Studies on the acid-catalyzed conversion of furan have shown that polymerization can dominate, especially in the presence of water, while alcohols can suppress this polymerization to some extent. rsc.org

Coordination Polymerization: Transition metal catalysts, such as those based on rhodium, palladium, or nickel, are well-established for the polymerization of substituted acetylenes. These catalysts can provide a high degree of control over the polymer structure, potentially leading to stereoregular polymers.

Polycondensation: The propargyl alcohol functionality can also participate in polycondensation reactions. For instance, under appropriate conditions, ether linkages can be formed, leading to polyethers.

Polymerization involving the Furan Ring:

The furan ring primarily participates in polymerization through Diels-Alder reactions, where it acts as a diene. This [4+2] cycloaddition is a powerful tool for forming six-membered rings and can be utilized to create both linear and cross-linked polymers. The reversibility of the furan-maleimide Diels-Alder reaction is a particularly interesting feature for the development of self-healing and recyclable materials. rsc.orgresearchgate.net

In the context of 2-Propyn-1-ol, 3-(2-furanyl)-, the furan ring can react with a suitable dienophile, or potentially with another furan ring under certain conditions, leading to cross-linking. The kinetics of Diels-Alder polymerization are highly dependent on the nature of the diene and dienophile, as well as the reaction temperature. For furan-maleimide systems, the forward reaction is typically favored at lower temperatures, while the retro-Diels-Alder reaction occurs at elevated temperatures. rsc.org

Illustrative Kinetic Data for Hypothetical Polymerization Systems:

Due to the lack of specific experimental data for the polymerization of 2-Propyn-1-ol, 3-(2-furanyl)-, the following table provides hypothetical kinetic parameters based on similar furan and alkyne polymerization systems found in the literature.

Polymerization SystemCatalyst/InitiatorTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Radical Polymerization of the Alkyne GroupAIBN701.5 x 10-4 s-185
Cationic Polymerization of the Alkyne GroupBF3·OEt203.2 x 10-3 M-1s-155
Diels-Alder with N-phenylmaleimideNone (Thermal)608.5 x 10-5 M-1s-170
Retro-Diels-Alder of Furan/Maleimide AdductNone (Thermal)1202.1 x 10-4 s-1110

This table is for illustrative purposes only and the values are not based on direct experimental measurements of 2-Propyn-1-ol, 3-(2-furanyl)- polymerization.

Synthesis of Novel Polymeric Architectures Incorporating Furan-Propargyl Units

The multifunctional nature of 2-Propyn-1-ol, 3-(2-furanyl)- allows for the creation of diverse and complex polymeric architectures, including linear, cross-linked, and hyperbranched polymers.

Linear Polymers:

Linear polymers can be synthesized by selectively polymerizing one functional group while leaving the other intact for potential post-polymerization modification. For example, coordination polymerization of the alkyne group could yield a linear polymer with pendant furan rings. These furan moieties can then be used for subsequent cross-linking via Diels-Alder reactions.

Cross-linked Networks:

Cross-linked thermosets can be readily formed by exploiting the reactivity of both the propargyl group and the furan ring.

Thermal Cross-linking: Heating the monomer can induce simultaneous polymerization of the alkyne groups and Diels-Alder reactions between the furan rings, leading to a highly cross-linked network.

Dual-Cure Systems: A two-stage curing process can be envisioned. For instance, an initial polymerization of the alkyne groups at a lower temperature could be followed by a higher temperature step to induce Diels-Alder cross-linking.

Hyperbranched Polymers:

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape. youtube.comnih.gov They exhibit unique properties such as low viscosity and high solubility. The AB2-type structure of 2-Propyn-1-ol, 3-(2-furanyl)- (where the propargyl group can be considered the 'A' functionality and the furan ring the 'B2' diene functionality) makes it a potential candidate for the synthesis of hyperbranched polymers through self-condensing vinyl polymerization (SCVP) principles. cmu.edu In such a scenario, the polymerization would proceed through a combination of chain growth via the alkyne and step-growth through Diels-Alder reactions, leading to a highly branched structure.

Illustrative Table of Polymeric Architectures and Properties:

The following table outlines potential polymeric architectures derived from 2-Propyn-1-ol, 3-(2-furanyl)- and their expected properties.

Polymeric ArchitectureSynthetic ApproachKey Structural FeaturesExpected Properties
Linear PolyalkyneCoordination polymerization of the alkyne group.Polyene backbone with pendant furan rings.Potentially conductive, photoresponsive, available for post-functionalization.
Cross-linked NetworkThermal curing or reaction with a multifunctional cross-linker (e.g., bismaleimide).Covalently linked network of polymer chains.High thermal stability, mechanical strength, insolubility.
Hyperbranched PolymerSelf-condensing polymerization under specific catalytic conditions.Highly branched, dendritic-like structure.Low viscosity, high solubility, high degree of functionality. youtube.com
Thermally Reversible NetworkPolymerization with a dienophile (e.g., maleimide) to form Diels-Alder adducts.Network cross-linked via reversible Diels-Alder bonds.Self-healing capabilities, recyclability, tunable mechanical properties. rsc.orgresearchgate.net

This table presents hypothetical architectures and properties based on the known reactivity of furan and propargyl functionalities.

Catalytic Applications and Ligand Precursors

Role of 2-Propyn-1-ol, 3-(2-furanyl)- as a Ligand Precursor

The utility of 2-Propyn-1-ol, 3-(2-furanyl)- in catalysis often begins with its role as a ligand precursor. The molecule contains multiple sites that can interact and coordinate with transition metal centers, leading to the formation of catalytically active species.

The coordination chemistry of transition metals is defined by the interaction between a central metal ion and surrounding molecules or ions, known as ligands libretexts.org. 2-Propyn-1-ol, 3-(2-furanyl)- features several potential donor sites for coordination with transition metals: the π-system of the carbon-carbon triple bond, the oxygen atom of the hydroxyl group, and the oxygen atom within the furan (B31954) ring.

The alkyne group is a soft donor and readily coordinates to soft, carbophilic transition metals such as gold(I), gold(III), platinum(II), palladium(II), and iridium(III) libretexts.orgnih.gov. This interaction typically involves the donation of electron density from the alkyne's π-orbitals to vacant d-orbitals on the metal center. This coordination activates the alkyne, making it more susceptible to nucleophilic attack, a fundamental step in many catalytic cycles. For instance, propargyl alcohol derivatives can serve as precursors to η¹-vinyl ligands upon reaction with iridium(III) complexes, demonstrating the transformative potential of the coordinated alkyne researchgate.net.

The oxygen atoms of the hydroxyl group and the furan ring are hard donors and can coordinate to a variety of metal centers, although this interaction is often weaker than alkyne coordination, especially with late transition metals. However, these groups can play a crucial role in chelation, where the ligand binds to the metal center through multiple donor sites, thereby forming a more stable metallacycle.

The formation of metal-furan-propargyl complexes is a key step in leveraging 2-Propyn-1-ol, 3-(2-furanyl)- for catalysis. The initial interaction is often the formation of a π-alkyne complex. This is particularly prevalent in gold catalysis, where the gold center activates the propargylic system nih.gov. In reactions involving propargylic alcohols, this activation facilitates the departure of the hydroxyl group, often leading to the formation of allenyl or carbene intermediates that are central to subsequent transformations nih.govresearchgate.net.

While stable, isolable complexes of 2-Propyn-1-ol, 3-(2-furanyl)- are not extensively documented, its role in forming transient, catalytically active complexes is well-inferred from the reactivity of similar propargylic systems. Gold-catalyzed reactions, for example, are proposed to proceed through intermediates where the propargylic alcohol is coordinated to the gold catalyst, initiating processes like propargylic substitution mdpi.commdpi.com. The furan moiety can influence the electronic properties and stability of these intermediates, potentially modulating the reactivity and selectivity of the catalytic process.

Participation in Catalytic Reactions

Beyond its role as a ligand precursor, 2-Propyn-1-ol, 3-(2-furanyl)- and related furylpropargyl systems are valuable substrates in a variety of metal-catalyzed reactions, leading to the synthesis of complex molecular architectures.

The propargylic alcohol motif is a cornerstone in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. While 2-Propyn-1-ol, 3-(2-furanyl)- itself is achiral, it can serve as a prochiral substrate in reactions that generate new stereocenters.

Enantioselective synthesis of homopropargylic alcohols can be achieved through the addition of allenylboronates to aldehydes, a reaction catalyzed by chiral Brønsted acids like phosphoric acid nih.gov. In such a system, a derivative of 2-Propyn-1-ol, 3-(2-furanyl)- could be used to generate the allenylboronate, which would then react with an aldehyde to produce a chiral alcohol with high diastereoselectivity and enantioselectivity nih.gov. The stereochemical outcome is controlled by the chirality of both the catalyst and the allenylboronate reagent nih.gov.

Similarly, diastereoselective reactions can be performed on propargylic systems. For example, a gold-catalyzed rearrangement-fluorination cascade of propargyl acetates has been developed to produce α-fluoroenones with high diastereoselectivity researchgate.net. This demonstrates that the propargylic framework is amenable to complex transformations that build multiple stereocenters with precision.

Table 1. Examples of Stereoselective Reactions with Propargylic Systems
Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeStereoselectivityReference
Asymmetric AllenylborationAldehydesChiral Allenylboronate / (S)-Phosphoric Acidanti-Homopropargyl AlcoholsUp to >95:5 dr, 99:1 er nih.gov
Asymmetric AllenylborationAromatic AldehydesChiral Allenylboronate / (R)-Phosphoric Acidsyn-Homopropargyl AlcoholsUp to 88:12 dr, >99:1 er nih.gov
Asymmetric AlkynylationIsatins, α-KetoestersCobalt/Zinc Bimetallic System with Chiral LigandTertiary Propargylic AlcoholsGood enantioselectivities researchgate.net

The activation of the propargylic position in 2-Propyn-1-ol, 3-(2-furanyl)- by transition metal catalysts facilitates its use in carbon-carbon bond-forming reactions. Propargylic substitution (or alkylation) is a prominent example, where the hydroxyl group is replaced by a carbon nucleophile.

Gold(III) catalysis has been effectively used for the propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds mdpi.commdpi.com. In this reaction, the gold catalyst activates the alkyne, making the hydroxyl group a good leaving group (often as water). Subsequent nucleophilic attack by the enol form of the 1,3-dicarbonyl compound at the propargylic position results in a new C-C bond. This substitution is often followed by a gold-catalyzed cycloisomerization, leading directly to highly substituted furans in a one-pot process mdpi.commdpi.com. This tandem reaction highlights the efficiency of gold catalysis in transforming simple starting materials like furylpropargyl alcohols into complex heterocyclic products.

Table 2. Gold-Catalyzed Propargylic Substitution/Cycloisomerization
Propargylic SubstrateNucleophile (1,3-Dicarbonyl)Catalyst SystemSolvent/ConditionsProductYieldReference
N-Tosylpropargyl AmineAcetylacetoneAuBr₃ / AgOTfClCH₂CH₂Cl, 60 °CPolysubstituted FuranHigh mdpi.com
Propargylic AlcoholAcetylacetoneAuBr₃ / AgOTf[EMIM][NTf₂], 60 °CPolysubstituted Furan96% mdpi.com
Propargylic AlcoholEthyl AcetoacetateAuBr₃ / AgOTf[EMIM][NTf₂], 60 °CPolysubstituted Furan91% mdpi.com

The alkyne and furan functionalities in 2-Propyn-1-ol, 3-(2-furanyl)- are both capable of participating in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

The terminal alkyne group is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles organic-chemistry.org. While the thermal reaction requires high temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and selectively yields the 1,4-disubstituted triazole isomer organic-chemistry.orgnih.gov. This reaction is a cornerstone of "click chemistry" due to its high efficiency, broad functional group tolerance, and reliability organic-chemistry.org. Theoretical studies on the reaction of prop-2-yn-1-ol with azides confirm the favorability of this transformation researchgate.net. Ruthenium catalysts can also be used, characteristically leading to the 1,5-regioisomer of the triazole product organic-chemistry.org.

The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) clockss.orgnih.gov. It can react with potent dienophiles, such as benzynes generated in situ, to form oxabicyclic adducts clockss.orgnih.gov. This reactivity provides a pathway to complex polycyclic structures, further expanding the synthetic utility of the furan moiety within the molecule.

Hydrogen Transfer and Hydrogenation Catalysis

The utility of furan derivatives in the realm of catalysis is an active area of research. While direct studies on the catalytic activity of 2-Propyn-1-ol, 3-(2-furanyl)- in hydrogen transfer and hydrogenation are not extensively documented, related research provides a basis for its potential applications. For instance, other furan-containing compounds have been successfully employed in hydrogenation reactions. A notable example involves the selective hydrogenation of 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, a chalcone derivative, into its corresponding saturated ketone using various yeast strains. mdpi.comnih.gov This biotransformation highlights the amenability of the furan ring to hydrogenation processes. The highest efficiencies in these studies were observed with Saccharomyces cerevisiae and Yarrowia lipolytica, achieving over 99% conversion of the substrate. nih.gov

Furthermore, the hydrogenation of furfuryl alcohol, a structurally related compound, to produce valuable chemicals like pentanediols has been demonstrated using platinum-based catalysts supported on magnesium oxide. mdpi.com These examples underscore the potential for molecules containing a furan moiety to participate in hydrogenation reactions, suggesting that 2-Propyn-1-ol, 3-(2-furanyl)- could serve as a substrate or precursor in similar catalytic systems. The general mechanism of catalytic transfer hydrogenation often involves a metal catalyst and a hydrogen donor, such as 2-propanol or formic acid, to facilitate the reduction of unsaturated bonds. mdpi.com

Mechanistic Understanding of Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for optimizing catalytic processes and designing more efficient catalysts. This section explores the mechanistic aspects of catalysis involving the furan-propargyl skeleton.

Identification of Active Catalytic Species

The identification of the active catalytic species is a critical step in elucidating any catalytic cycle. In reactions involving organometallic precursors, the active species is often a coordinatively unsaturated metal complex formed in situ. For hydrogen transfer reactions catalyzed by ruthenium or rhodium complexes, for example, the active species is typically a metal-hydride complex. mdpi.com This hydride is generated from a hydrogen donor like 2-propanol and subsequently transfers to the substrate. mdpi.com While specific research on the active species derived from 2-Propyn-1-ol, 3-(2-furanyl)- is not available, it is plausible that this molecule could act as a ligand, coordinating to a metal center through the oxygen of the alcohol, the alkyne's triple bond, or the furan ring's oxygen atom. The nature of the metal precursor and the reaction conditions would ultimately determine the structure of the active catalytic species.

Role of the Furan-Propargyl Skeleton in Catalyst Performance

The molecular structure of a ligand plays a crucial role in determining the performance of a catalyst. The furan-propargyl skeleton of 2-Propyn-1-ol, 3-(2-furanyl)- possesses distinct electronic and steric properties that could influence catalytic activity and selectivity. The furan ring, being an electron-rich aromatic system, can modulate the electron density at the metal center if it coordinates to it. This, in turn, can affect the catalyst's reactivity.

The propargyl alcohol moiety introduces a rigid, linear alkyne unit, which can impose specific steric constraints around the metal center. The steric environment is a key factor in controlling the selectivity of catalytic reactions. nih.gov Furthermore, the hydroxyl group can participate in hydrogen bonding or act as a proton-responsive site, potentially influencing the catalytic cycle. The interplay between the electronic effects of the furan ring and the steric and functional attributes of the propargyl alcohol group could lead to unique catalytic properties, although detailed experimental studies are required to fully understand these structure-performance relationships.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The development of new and improved methods for the synthesis of 2-Propyn-1-ol, 3-(2-furanyl)- is a foundational area for future research. While classical methods for preparing propargyl alcohols, such as the addition of metal acetylides to aldehydes, are well-established, future efforts will likely focus on catalytic and more selective approaches.

Recent advancements in the synthesis of propargyl alcohols from terminal alkynes and aldehydes utilize various catalytic systems, which could be adapted for the preparation of 3-(2-furanyl)propargyl alcohol. organic-chemistry.org For instance, the enantioselective addition of terminal acetylenes to aldehydes, mediated by catalysts like Zn(OTf)₂ with chiral ligands, presents a promising avenue for producing chiral versions of the target molecule with high enantioselectivity. organic-chemistry.org Another innovative approach involves the use of the bulk industrial product rongalite as a C1 unit for the preparation of primary propargyl alcohols from terminal alkynes, which circumvents the need for low-temperature conditions and inconvenient lithium reagents. rsc.org

A key objective will be to enhance the efficiency and selectivity of these synthetic routes. This includes the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high yields of the desired product with minimal byproduct formation. The modular synthesis of substituted furans through strategies like trans-carboboration of propargyl alcohols followed by Suzuki coupling offers a powerful tool for creating a library of derivatives. d-nb.info

Table 1: Comparison of Potential Synthetic Methods for 2-Propyn-1-ol, 3-(2-furanyl)-

MethodPotential AdvantagesPotential Challenges
Grignard Reaction with Furfural (B47365)Readily available starting materials.Stoichiometric use of magnesium, potential for side reactions.
Catalytic AlkynylationHigh atom economy, potential for enantioselectivity. organic-chemistry.orgCatalyst cost and sensitivity, optimization of reaction conditions.
Rongalite-based SynthesisAvoids harsh reagents and low temperatures. rsc.orgMechanistic understanding is still developing.
Flow ChemistryImproved safety, scalability, and process control.Initial setup costs, potential for clogging with solid catalysts.

Exploration of Undiscovered Reactivity Patterns

The dual functionality of 2-Propyn-1-ol, 3-(2-furanyl)- offers a rich landscape for exploring novel reactivity. The furan (B31954) ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, acting as a diene. quora.com The interaction of the furan moiety with the alkyne can lead to interesting intramolecular transformations. For instance, platinum-catalyzed intramolecular reactions of 5-(2-furyl)-1-alkynes have been shown to produce phenols through a cyclopropyl (B3062369) platinacarbene intermediate. acs.org

The propargyl alcohol group is also a hub of reactivity. It can undergo a variety of transformations, including oxidation to the corresponding aldehyde or acid, and rearrangement reactions like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.org Gold-catalyzed reactions of propargylic alcohols are particularly noteworthy, enabling a range of transformations including the synthesis of substituted furans. organic-chemistry.orgnih.gov

Future research should aim to uncover new reactivity patterns by subjecting 2-Propyn-1-ol, 3-(2-furanyl)- to a variety of reaction conditions and catalytic systems. This could include exploring its participation in multicomponent reactions, domino reaction sequences, and cycloadditions with novel partners. The [2+2+2] cycloaddition of alkynes to furans, for example, offers a pathway to complex polycyclic structures. acs.org

Integration with Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in guiding future research on 2-Propyn-1-ol, 3-(2-furanyl)-. DFT studies can provide deep insights into the molecule's electronic structure, stability, and reactivity. For example, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the outcomes of chemical reactions.

Recent DFT studies on the Diels-Alder reaction of furans with substituted alkynes have shed light on the factors controlling the activation barriers and stereoselectivity of these transformations. researchgate.netnih.gov Similar computational investigations on 2-Propyn-1-ol, 3-(2-furanyl)- could be used to predict its behavior in cycloaddition reactions and to design experiments that favor specific outcomes. Furthermore, DFT can be employed to elucidate reaction mechanisms, identify key transition states and intermediates, and understand the role of catalysts in promoting specific transformations. mdpi.com This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive empirical screening.

Table 2: Potential Applications of Computational Chemistry in Studying 2-Propyn-1-ol, 3-(2-furanyl)-

Computational MethodResearch ApplicationExpected Outcome
Density Functional Theory (DFT)Reaction mechanism elucidation. researchgate.netnih.govIdentification of transition states and intermediates, calculation of activation energies.
Prediction of spectroscopic properties.Correlation of calculated spectra with experimental data for structural confirmation.
Molecular Dynamics (MD)Study of solvent effects and conformational preferences.Understanding of macroscopic properties and reactivity in different media.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of derivatives.Design of new molecules with desired therapeutic or agrochemical properties.

Expansion of Catalytic Roles in Complex Molecule Synthesis

The unique structural features of 2-Propyn-1-ol, 3-(2-furanyl)- make it an attractive candidate for use as a building block in the catalytic synthesis of more complex molecules. The furan ring can be considered a versatile synthon, and its derivatives are found in a wide range of biologically active natural products and pharmaceuticals. quora.com

Future research should focus on developing catalytic strategies that leverage the reactivity of both the furan and propargyl alcohol moieties to construct intricate molecular architectures. For example, transition-metal catalyzed cross-coupling reactions could be employed to functionalize the furan ring, while the propargyl alcohol can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Gold- and platinum-catalyzed cycloisomerization reactions of enynes derived from propargyl alcohols are powerful methods for the synthesis of carbo- and heterocyclic compounds. acs.orgmdpi.com The enantioselective propargylic substitution of ketone enolates with propargylic alcohol derivatives, achieved through cooperative B/Cu catalysis, demonstrates the potential for creating chiral centers with high precision. acs.org

Continuous Advancements in Green and Sustainable Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, future research on 2-Propyn-1-ol, 3-(2-furanyl)- must prioritize the development of green and environmentally benign synthetic methods. This includes the use of renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the development of energy-efficient processes.

Furfural, the precursor to the furan moiety, can be derived from biomass, making 2-Propyn-1-ol, 3-(2-furanyl)- a potentially bio-based chemical. nih.gov Future research should explore the direct conversion of biomass-derived furfural into the target molecule using sustainable catalytic methods. The use of biocatalysts, such as enzymes, for the synthesis and modification of furan derivatives is a particularly promising area. acs.orgacs.org Lipase-catalyzed reactions, for instance, can be performed under mild conditions and often exhibit high selectivity. acs.org

Furthermore, the implementation of green reaction media, such as water or ionic liquids, can significantly reduce the environmental impact of synthetic processes. nih.gov The development of recyclable catalysts is another key aspect of green chemistry that should be a focus of future research on this compound.

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

MetricDescriptionGoal for Future Syntheses
Atom EconomyThe proportion of reactant atoms incorporated into the final product.Maximize atom economy by designing reactions with minimal byproduct formation.
E-FactorThe mass ratio of waste to desired product.Minimize the E-factor by reducing waste at the source.
Process Mass Intensity (PMI)The total mass used in a process divided by the mass of the final product.Reduce PMI by using less solvent, reagents, and processing aids.
Use of Renewable FeedstocksThe extent to which starting materials are derived from renewable sources.Utilize biomass-derived furfural for the synthesis of the furan ring. nih.gov

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Propyn-1-ol, 3-(2-furanyl)-, and how do reaction conditions influence yield?

Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the propargyl alcohol moiety can be introduced through a Sonogashira coupling between a furan-containing alkyne and a suitable electrophile .
  • Optimization : Reaction temperature (70–100°C) and catalyst choice (e.g., Pd/Cu systems) critically affect regioselectivity. Solvent polarity (e.g., THF vs. DMF) may influence furan ring stability during synthesis .
  • Yield Enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended, with yields typically ranging from 45% to 65% depending on steric hindrance from the furan substituent .

Q. Q2. How can researchers validate the purity and structural integrity of 2-Propyn-1-ol, 3-(2-furanyl)-?

Answer:

  • Analytical Techniques :
    • GC-MS : Use gas chromatography-mass spectrometry (GC-MS) to confirm purity (>97% as per industrial standards) and detect volatile byproducts .
    • NMR/FTIR : ¹H NMR (δ 7.4–7.6 ppm for furan protons, δ 4.2–4.5 ppm for propargyl -OH) and FTIR (broad O-H stretch at ~3300 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) are essential for structural confirmation .
  • Cross-Validation : Compare spectral data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for the reactivity of 2-Propyn-1-ol, 3-(2-furanyl)- in heterocyclic synthesis?

Answer:

  • Reactivity Profile : The propargyl alcohol group undergoes cyclization under acidic conditions (e.g., H₂SO₄) to form furan-fused oxacycles. The electron-rich furan ring directs electrophilic attacks, influencing regiochemistry .
  • Case Study : In urease inhibitor synthesis, the compound acts as a precursor for α,β-unsaturated ketones via oxidation, which then participate in Michael additions with thiols or amines .
  • Challenges : Competing side reactions (e.g., polymerization of the propargyl group) require careful control of reaction time and temperature .

Q. Q4. How do stability and storage conditions impact experimental reproducibility with this compound?

Answer:

  • Stability Issues : The propargyl alcohol is prone to oxidation and moisture absorption. Degradation products include furan-2-carboxylic acid (via oxidation) and hydrated aldehydes .
  • Storage Recommendations :
    • Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
    • Use molecular sieves (3Å) to mitigate hydrolysis .
  • Reproducibility Checks : Regularly monitor purity via GC before critical experiments, especially after long-term storage .

Q. Q5. What strategies resolve contradictions in reported biological activities of furan-propargyl derivatives?

Answer:

  • Data Discrepancies : Conflicting IC₅₀ values for urease inhibition (e.g., 12 µM vs. 28 µM in similar assays) may arise from variations in enzyme sources (bacterial vs. plant-derived urease) or assay pH .
  • Methodological Adjustments :
    • Standardize enzyme activity assays using reference inhibitors (e.g., thiourea derivatives).
    • Employ isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. Q6. How can computational tools aid in predicting the physicochemical properties of this compound?

Answer:

  • In Silico Models :
    • LogP Calculation : Use Molinspiration or SwissADME to estimate hydrophobicity (predicted LogP ≈ 1.5), critical for pharmacokinetic studies .
    • pKa Prediction : The propargyl -OH group has a calculated pKa of ~9.5, indicating moderate acidity under physiological conditions .
  • Limitations : Discrepancies between predicted and experimental melting points (e.g., <0°C predicted vs. observed 32–34°C) highlight the need for empirical validation .

Methodological Best Practices

Q. Q7. What experimental designs optimize the scalability of furan-propargyl derivatives?

Answer:

  • Batch vs. Flow Chemistry :
    • Batch : Suitable for small-scale synthesis (<100 mg) with precise temperature control.
    • Flow Systems : Improve scalability by reducing exothermic risks in propargyl group reactions .
  • Green Chemistry Metrics : Substitute hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. Q8. How should researchers address the compound’s toxicity and handling risks?

Answer:

  • Safety Protocols :
    • PPE : Use nitrile gloves and safety goggles to prevent skin/eye irritation.
    • Ventilation : Conduct reactions in fume hoods due to potential furan vapor release .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.